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Compound of Interest

Compound Name: 5-Chloro-2-ethoxybenzaldehyde

Cat. No.: B1347633 Get Quote

CAS Number: 27682-64-0

This technical guide provides an in-depth overview of 5-Chloro-2-ethoxybenzaldehyde, a

substituted aromatic aldehyde with applications in organic synthesis and potential for use in

drug discovery. The document is intended for researchers, scientists, and professionals in the

field of drug development, offering detailed information on its chemical properties, synthesis,

and spectroscopic characterization.

Chemical and Physical Properties
5-Chloro-2-ethoxybenzaldehyde is a solid at room temperature with a faint characteristic

odor. Its key physicochemical properties are summarized in the table below, providing a quick

reference for experimental planning and safety assessments.
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Property Value Reference(s)

CAS Number 27682-64-0 [1]

Molecular Formula C₉H₉ClO₂ [2]

Molecular Weight 184.62 g/mol [2]

IUPAC Name
5-chloro-2-

ethoxybenzaldehyde
[1]

Synonyms
5-chloro-2-ethoxy-

benzaldehyde, NSC128961

Melting Point 66-67 °C

Boiling Point 279.1 °C at 760 mmHg

Density 1.202 g/cm³

Appearance Solid [1]

Safety Information:

Signal Word: Warning[1]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthesis of 5-Chloro-2-ethoxybenzaldehyde
The primary synthetic route to 5-Chloro-2-ethoxybenzaldehyde is through the Williamson

ether synthesis. This method involves the O-alkylation of a substituted phenol, in this case, 5-

chlorosalicylaldehyde, with an ethyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of related 2-

ethoxybenzaldehyde derivatives.[3]

Materials:
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5-chlorosalicylaldehyde

Ethyl iodide or ethyl bromide

Anhydrous potassium carbonate (K₂CO₃)

Anhydrous N,N-dimethylformamide (DMF)

Diethyl ether

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 5-chlorosalicylaldehyde (1.0 equivalent) and anhydrous potassium

carbonate (1.5 equivalents).

Solvent Addition: Add anhydrous DMF to the flask (approximately 10 mL per gram of 5-

chlorosalicylaldehyde).

Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly

add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 equivalents) to the mixture.

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 20°C for an

extended period or gently heated to increase the rate) and stir for 12-48 hours. Monitor the

reaction progress by thin-layer chromatography (TLC). A cited synthesis suggests stirring at

20°C for 48 hours can lead to a high yield.

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into

a separatory funnel containing water.

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any

remaining DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude 5-Chloro-2-ethoxybenzaldehyde by column chromatography

on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by

recrystallization to yield the pure product.

Synthesis Workflow

5-chlorosalicylaldehyde

Williamson Ether SynthesisEthyl_halide

K2CO3, DMF

Aqueous Workup & Extraction Column Chromatography / Recrystallization 5-Chloro-2-ethoxybenzaldehyde

Click to download full resolution via product page

Synthesis of 5-Chloro-2-ethoxybenzaldehyde.

Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 5-Chloro-2-
ethoxybenzaldehyde. While a specific, verified spectrum for this compound is not readily

available in the public domain, the expected spectral features can be predicted based on its

structure and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the

aromatic protons, and the aldehyde proton.
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde (-CHO) ~10.3 Singlet -

Aromatic (H-6) ~7.8 Doublet ~2.5

Aromatic (H-4) ~7.5 Doublet of doublets ~8.8, 2.5

Aromatic (H-3) ~7.0 Doublet ~8.8

Methylene (-

OCH₂CH₃)
~4.1 Quartet ~7.0

Methyl (-OCH₂CH₃) ~1.4 Triplet ~7.0

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon

environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl (C=O) ~189

C-2 (C-OEt) ~159

C-5 (C-Cl) ~128

C-1 (C-CHO) ~125

C-4 ~135

C-6 ~128

C-3 ~114

Methylene (-OCH₂) ~65

Methyl (-CH₃) ~15

Infrared (IR) Spectroscopy
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The IR spectrum is characterized by the presence of strong absorption bands corresponding to

the carbonyl and ether functional groups.

Functional Group Characteristic Absorption (cm⁻¹)

C=O (aldehyde) ~1680-1700 (strong)

C-H (aldehyde) ~2720 and ~2820 (medium)

C-O (ether) ~1250 (strong)

C-Cl ~700-800

Aromatic C=C ~1450-1600

Experimental Protocol for Spectroscopic Analysis
NMR Spectroscopy:

Prepare a solution of 5-10 mg of 5-Chloro-2-ethoxybenzaldehyde in a deuterated solvent

(e.g., CDCl₃).

Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

For ¹H NMR, set the spectral width from 0 to 12 ppm and reference the chemical shifts to the

residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

For ¹³C NMR, set the spectral width from 0 to 200 ppm with proton decoupling and reference

the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy:

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used.

Place a small amount of the solid sample directly onto the ATR crystal.

Record the spectrum in the mid-infrared range (4000 to 400 cm⁻¹).
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A background spectrum of the clean, empty ATR crystal should be recorded prior to the

sample analysis and automatically subtracted.

Spectroscopic Analysis Workflow

Pure 5-Chloro-2-ethoxybenzaldehyde

Dissolve in CDCl3 Place on ATR Crystal

Acquire 1H & 13C Spectra Acquire IR Spectrum

Chemical Shifts, Coupling Constants Absorption Frequencies

Click to download full resolution via product page

Workflow for Spectroscopic Characterization.

Potential Applications in Drug Discovery
While there is limited direct research on the biological activities of 5-Chloro-2-
ethoxybenzaldehyde, its structural motifs are present in molecules with known

pharmacological properties. Derivatives of substituted benzaldehydes and salicylaldehydes

have been investigated for a range of therapeutic applications.

For instance, compounds containing a 5-chlorosalicyl moiety have been explored for their

antimicrobial and antiviral activities. The chlorine atom at the 5-position can enhance the

lipophilicity and electronic properties of the molecule, potentially leading to improved

interactions with biological targets.
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Derivatives of 2-alkoxybenzaldehydes have also been studied in the context of cancer

research. For example, some benzyloxybenzaldehyde derivatives have been identified as

inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme associated with cancer

stem cells.

Given these precedents, 5-Chloro-2-ethoxybenzaldehyde represents a valuable starting

material for the synthesis of novel compounds with potential therapeutic applications. Further

research is warranted to explore its biological activity profile and to identify potential molecular

targets.

Potential Drug Discovery Pathway

5-Chloro-2-ethoxybenzaldehyde Chemical Modification
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Role in Drug Discovery Funnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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